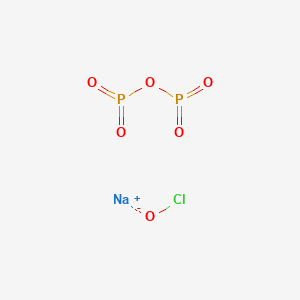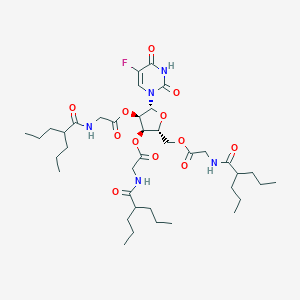
2',3',5'-Tris-O-(N-(2-n-propyl-n-pentanoyl)glycyl)-5-fluorouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2',3',5'-Tris-O-(N-(2-n-propyl-n-pentanoyl)glycyl)-5-fluorouridine, commonly known as FUTP, is a modified nucleoside that has gained significant attention in scientific research due to its unique properties. FUTP is synthesized by the modification of uridine, a nucleoside found in RNA. The modification of uridine in FUTP enhances its biochemical and physiological effects, making it a valuable tool in scientific research.
Mécanisme D'action
FUTP is incorporated into RNA during transcription by RNA polymerase. The presence of FUTP in RNA alters its structure and stability, which can affect its function. FUTP has also been shown to affect the processing and localization of RNA.
Effets Biochimiques Et Physiologiques
FUTP has been shown to have several biochemical and physiological effects. It has been shown to affect the stability, structure, and function of RNA. FUTP has also been shown to affect the processing and localization of RNA. Additionally, FUTP has been shown to have antiviral and anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
FUTP has several advantages for lab experiments. It is a valuable tool for studying RNA synthesis, processing, and localization. FUTP can be detected using various techniques such as fluorescence microscopy and mass spectrometry. However, FUTP also has some limitations. Its incorporation into RNA can affect its function, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of FUTP in scientific research. One area of research is the development of new techniques for detecting FUTP in RNA. Another area of research is the study of the effects of FUTP on RNA structure and function. Additionally, FUTP could be used as a tool for the development of new RNA-based therapies for diseases such as cancer and viral infections.
Méthodes De Synthèse
The synthesis of FUTP involves the modification of uridine by adding three glycyl groups and a fluorine atom. The modification of uridine is achieved by using a series of chemical reactions that involve protecting and deprotecting different functional groups in the molecule. The resulting FUTP molecule is a white crystalline powder with a molecular weight of 765.8 g/mol.
Applications De Recherche Scientifique
FUTP has been widely used in scientific research as a tool to study RNA synthesis and processing. FUTP is incorporated into RNA during transcription, and its presence can be detected using various techniques such as fluorescence microscopy and mass spectrometry. FUTP has also been used to study RNA editing, splicing, and localization.
Propriétés
Numéro CAS |
134423-92-0 |
|---|---|
Nom du produit |
2',3',5'-Tris-O-(N-(2-n-propyl-n-pentanoyl)glycyl)-5-fluorouridine |
Formule moléculaire |
C39H62FN5O12 |
Poids moléculaire |
811.9 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-bis[[2-(2-propylpentanoylamino)acetyl]oxy]oxolan-2-yl]methyl 2-(2-propylpentanoylamino)acetate |
InChI |
InChI=1S/C39H62FN5O12/c1-7-13-24(14-8-2)34(49)41-19-29(46)54-23-28-32(56-30(47)20-42-35(50)25(15-9-3)16-10-4)33(38(55-28)45-22-27(40)37(52)44-39(45)53)57-31(48)21-43-36(51)26(17-11-5)18-12-6/h22,24-26,28,32-33,38H,7-21,23H2,1-6H3,(H,41,49)(H,42,50)(H,43,51)(H,44,52,53)/t28-,32-,33-,38-/m1/s1 |
Clé InChI |
BRWICCRLZVPGRD-DKMDIHIKSA-N |
SMILES isomérique |
CCCC(CCC)C(=O)NCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)OC(=O)CNC(=O)C(CCC)CCC)OC(=O)CNC(=O)C(CCC)CCC |
SMILES |
CCCC(CCC)C(=O)NCC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)OC(=O)CNC(=O)C(CCC)CCC)OC(=O)CNC(=O)C(CCC)CCC |
SMILES canonique |
CCCC(CCC)C(=O)NCC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)OC(=O)CNC(=O)C(CCC)CCC)OC(=O)CNC(=O)C(CCC)CCC |
Autres numéros CAS |
134423-92-0 |
Synonymes |
2',3',5'-tris-O-(N -(2-n-propyl-n-pentanoyl)glycyl)-5-fluorouridine UK 21 UK-21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



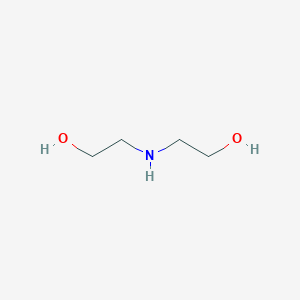
![Imidazo[1,2-A]pyridine-7-carbaldehyde](/img/structure/B148214.png)
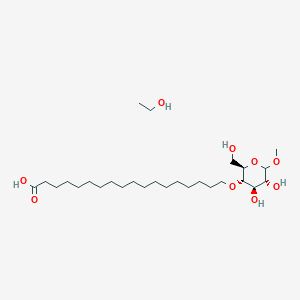
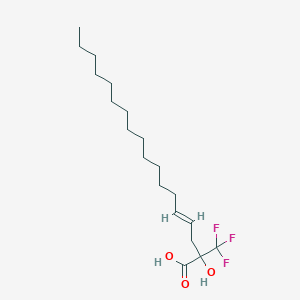
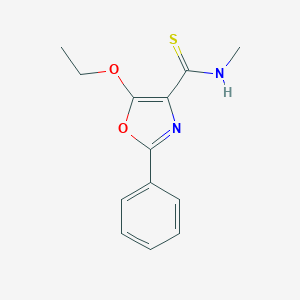
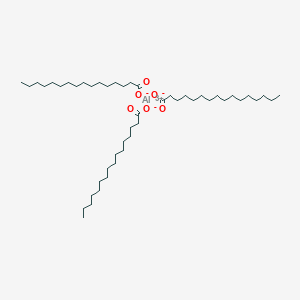
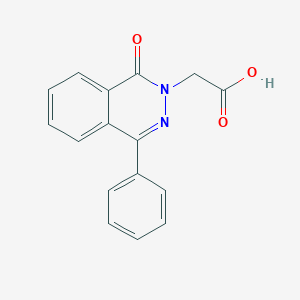
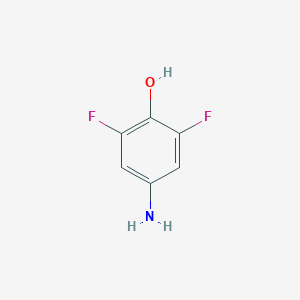
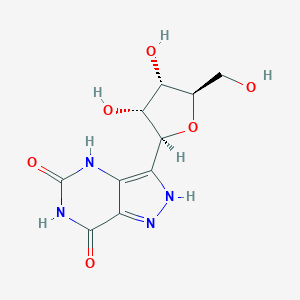
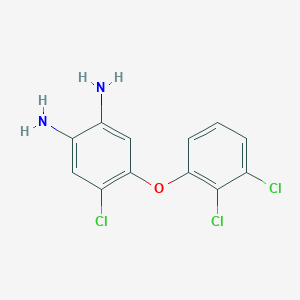
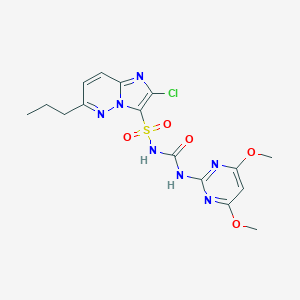
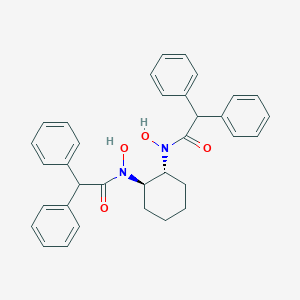
![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide](/img/structure/B148235.png)
